4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine is a chemical compound characterized by the presence of a bromine atom, a methoxy group, and a piperidine ring protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine typically involves multiple steps:
Starting Material: The synthesis begins with 2-Bromo-5-methoxybenzyl bromide, which is prepared from 2-Bromo-5-methoxybenzoic acid.
Formation of Intermediate: The bromide is then reacted with piperidine in the presence of a base such as potassium carbonate to form the benzylpiperidine intermediate.
Protection Step: The intermediate is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents (e.g., DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Formation of substituted piperidines.
Oxidation: Conversion to hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Deprotection: Free amine derivatives.
Scientific Research Applications
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the design of piperidine-based drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, depending on its structural modifications.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, influencing cellular processes.
Comparison with Similar Compounds
4-(2-Bromo-5-methoxybenzyl)-1-Boc-piperidine can be compared with other similar compounds:
2-Bromo-5-methoxybenzyl bromide: Shares the bromine and methoxy groups but lacks the piperidine ring and Boc protection.
2-Bromo-5-methoxybenzoic acid: Contains the bromine and methoxy groups but has a carboxylic acid instead of a piperidine ring.
1-Boc-piperidine: Lacks the bromine and methoxy groups but has the piperidine ring and Boc protection
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial production. Its unique structural features and reactivity make it a valuable tool in scientific research and development.
Properties
Molecular Formula |
C18H26BrNO3 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3 |
InChI Key |
CVRAMQHILYZDES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.